(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine is a chemical compound with a complex structure that includes both hydrazine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine typically involves the reaction of 4-nitro-3-methoxy-phenyl-amine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted hydrazine derivatives
Scientific Research Applications
(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (4-Hydrazino-3-methoxy-phenyl)-phenyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The methoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydrazino-3-methoxy-phenyl)-phenyl-acetamide
- (4-Hydrazino-3-methoxy-phenyl)-phenyl-ethanol
Uniqueness
(4-Hydrazino-3-methoxy-phenyl)-phenyl-amine is unique due to its specific combination of hydrazine and methoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
887593-81-9 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-hydrazinyl-3-methoxy-N-phenylaniline |
InChI |
InChI=1S/C13H15N3O/c1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10/h2-9,15-16H,14H2,1H3 |
InChI Key |
FMYQVASOYRASEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=CC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.